Fmoc-2-trifluoromethyl-L-homophenylalanine
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Overview
Description
Fmoc-2-trifluoromethyl-L-homophenylalanine: is a synthetic amino acid derivative characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a trifluoromethyl group, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-trifluoromethyl-L-homophenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of L-homophenylalanine is protected using the Fmoc group. This is achieved by reacting L-homophenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Fmoc-2-trifluoromethyl-L-homophenylalanine undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can participate in peptide bond formation through coupling reactions with carboxyl groups of other amino acids or peptides.
Substitution Reactions: The trifluoromethyl group can undergo nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimide reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of coupling additives like HOBt (1-hydroxybenzotriazole).
Substitution: Trifluoromethyl iodide in the presence of a base.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc group yields 2-trifluoromethyl-L-homophenylalanine.
Peptides: Coupling reactions result in the formation of peptides containing the trifluoromethylated amino acid.
Scientific Research Applications
Fmoc-2-trifluoromethyl-L-homophenylalanine has diverse applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides with enhanced stability and bioactivity.
Medicinal Chemistry: The trifluoromethyl group imparts unique pharmacokinetic properties, making it valuable in drug design and development.
Biological Studies: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: Used in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of Fmoc-2-trifluoromethyl-L-homophenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The trifluoromethyl group enhances the hydrophobicity and metabolic stability of the peptides, while the homophenylalanine backbone provides structural rigidity. These properties make it a valuable tool in the study of protein folding, stability, and interactions .
Comparison with Similar Compounds
Similar Compounds
- Fmoc-2-fluoro-4-(trifluoromethyl)-L-homophenylalanine
- Fmoc-2-(trifluoromethyl)-L-phenylalanine
Uniqueness
Fmoc-2-trifluoromethyl-L-homophenylalanine is unique due to the presence of both the trifluoromethyl group and the homophenylalanine backbone. This combination imparts distinct physicochemical properties, such as increased hydrophobicity and metabolic stability, which are not observed in other similar compounds .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[2-(trifluoromethyl)phenyl]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22F3NO4/c27-26(28,29)22-12-6-1-7-16(22)13-14-23(24(31)32)30-25(33)34-15-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h1-12,21,23H,13-15H2,(H,30,33)(H,31,32)/t23-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCKZFPPEYXSHT-QHCPKHFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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